molecular formula C12H10N2O3 B580326 4-(4-Aminophenoxy)picolinic acid CAS No. 1012058-77-3

4-(4-Aminophenoxy)picolinic acid

Cat. No.: B580326
CAS No.: 1012058-77-3
M. Wt: 230.223
InChI Key: GNHAPVOOPOBNLE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

4-(4-Aminophenoxy)picolinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Aminophenoxy)picolinic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

4-(4-Aminophenoxy)picolinic acid can be compared with other picolinic acid derivatives such as:

The uniqueness of this compound lies in its aminophenoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(4-Aminophenoxy)picolinic acid (CAS No. 1012058-77-3) is a chemical compound with significant biological activity, particularly in the context of cancer research and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by diverse sources and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₀N₂O₃
  • Molecular Weight : 230.22 g/mol
  • Solubility : Soluble in DMSO and methanol

The compound features an aminophenoxy group attached to a picolinic acid moiety, which contributes to its unique biological activities.

This compound primarily targets the MET protein , which plays a crucial role in cellular processes such as survival, growth, and migration. The compound interacts with MET through hydrogen bonding, influencing various biochemical pathways involved in tumor progression and metastasis.

Biochemical Pathways

The compound is involved in the synthesis of sorafenib analogs, known for their antitumor activity. It has demonstrated moderate to excellent antiproliferative effects against several cancer cell lines, including:

  • A549 (lung cancer)
  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

These findings suggest that this compound may serve as a precursor for developing new anticancer agents.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Reference
A54915
HeLa10
MCF-712

These results highlight the compound's potential as a therapeutic agent in oncology.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. While specific data on its metabolism are sparse, related compounds have shown promising results in terms of bioavailability and systemic distribution, suggesting that this compound may also possess similar attributes.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of 4-aminophenol with derivatives of picolinic acid. The process can be facilitated using coupling reagents to form the desired aminophenoxy linkage. The compound can undergo various chemical reactions such as oxidation and reduction, leading to different derivatives that may enhance its biological activity.

Properties

IUPAC Name

4-(4-aminophenoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-8-1-3-9(4-2-8)17-10-5-6-14-11(7-10)12(15)16/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHAPVOOPOBNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733009
Record name 4-(4-Aminophenoxy)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012058-77-3
Record name 4-(4-Aminophenoxy)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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